N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture)
Overview
Description
N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) is a synthetic compound with a molecular formula of C25H22NO2D5 and a molecular weight of 378.53. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated analog of a similar non-deuterated compound.
Preparation Methods
The synthesis of N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Chemical Reactions Analysis
N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) has various scientific research applications, including:
Chemistry: It is used as a deuterated analog in studies involving isotopic labeling to understand reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: It is used in the development of deuterated materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) involves its interaction with specific molecular targets and pathways. The incorporation of deuterium atoms can affect the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity and efficacy.
Comparison with Similar Compounds
N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) can be compared with other similar compounds, such as:
Non-deuterated analogs: These compounds do not contain deuterium atoms and may have different metabolic stability and pharmacokinetic properties.
Other deuterated compounds: These compounds contain deuterium atoms but may have different functional groups or structures, leading to different chemical and biological properties.
The uniqueness of N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) lies in its specific deuterium incorporation and its resulting effects on metabolic stability and pharmacokinetics.
Properties
IUPAC Name |
4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-JZSWEIPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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